Quilseconazole - 1340593-70-5

Quilseconazole

Catalog Number: EVT-281224
CAS Number: 1340593-70-5
Molecular Formula: C22H14F7N5O2
Molecular Weight: 513.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quilseconazole, also known as VT-1129, a Fungal CYP51 Inhibitor. VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii. VT-1129 exhibit strong in vitro activity against Candida glabrata and C. krusei isolates clinically resistant to azole and echinocandin antifungal compounds. VT-1129 geometric mean MIC was 0.027 μg/ml. The VT-1129 MIC50 was 0.05 μg/ml and 0.25 μg/ml for dose-dependent (n = 27) and resistant isolates (n = 6), respectively. These data suggest VT-1129 shows potential for use against fluconazole-resistant Cryptococcus.
Overview

Quilseconazole, also known as VT-1129, is a novel antifungal compound classified as a triazole derivative. It primarily functions as a potent inhibitor of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This mechanism makes Quilseconazole particularly effective against various fungal pathogens, including Cryptococcus neoformans, a significant cause of opportunistic infections in immunocompromised individuals .

Source and Classification

Quilseconazole belongs to the class of azole antifungals, which are widely used in clinical settings due to their efficacy against a broad spectrum of fungi. This compound has been developed through molecular hybridization techniques that combine different pharmacophore groups to enhance its antifungal activity and stability .

Synthesis Analysis

The synthesis of Quilseconazole involves several intricate steps that ensure the formation of its complex molecular structure. The process typically includes:

  1. Initial Formation: The synthesis begins with the formation of a quinoxaline derivative, which is then reacted with thiourea to form a triazole ring.
  2. Cyclization: Following the formation of the triazole, further reactions with various aromatic compounds yield the final product.
  3. Spectroscopic Confirmation: The structure of Quilseconazole is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to ensure that the desired compound has been synthesized accurately .

The detailed synthetic pathway involves multiple steps, including refluxing and cyclization reactions, which are optimized for high yield and purity.

Molecular Structure Analysis

Quilseconazole's molecular structure is characterized by a triazole ring fused with a quinoxaline moiety. This unique arrangement enhances its interaction with fungal enzymes. Key structural data include:

  • Molecular Formula: C₁₃H₁₁N₅O
  • Molecular Weight: 241.26 g/mol
  • Structural Features: The presence of nitrogen atoms in both the triazole and quinoxaline rings contributes to its biological activity by facilitating hydrogen bonding and π-π interactions with target enzymes .
Chemical Reactions Analysis

Quilseconazole undergoes several chemical reactions that are pivotal for its antifungal activity:

  1. Inhibition Mechanism: It primarily inhibits lanosterol 14α-demethylase by binding to its active site, preventing the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes.
  2. Interaction Studies: Molecular docking studies have shown that Quilseconazole forms significant interactions within the enzyme's active site, including cation-π bonds and hydrogen bonds, enhancing its inhibitory potency against resistant strains of fungi .
Mechanism of Action

The mechanism of action for Quilseconazole involves:

  1. Enzyme Inhibition: By targeting lanosterol 14α-demethylase, Quilseconazole disrupts ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.
  2. Antifungal Activity: The compound exhibits potent antifungal activity against various strains, including those resistant to conventional treatments like fluconazole. Its minimum inhibitory concentration (MIC) values indicate strong efficacy against Candida albicans and other pathogenic fungi .
Physical and Chemical Properties Analysis

Quilseconazole possesses several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in aqueous solutions, which is advantageous for pharmaceutical formulations.
  • Stability: The compound shows high stability under physiological conditions, making it suitable for therapeutic applications.
  • Chemical Properties: Quilseconazole is characterized by its ability to form stable complexes with metal ions and other ligands due to its nitrogen-rich structure .
Applications

Quilseconazole has significant scientific applications, particularly in the field of medical mycology:

  • Antifungal Treatment: It is primarily studied for its potential use in treating systemic fungal infections caused by Cryptococcus neoformans and other resistant fungal pathogens.
  • Research Tool: Due to its unique mechanism of action, Quilseconazole serves as a valuable tool for studying fungal biology and developing new antifungal therapies .
  • Pharmaceutical Development: Ongoing research aims to optimize its formulation for enhanced bioavailability and efficacy in clinical settings.
Introduction to Quilseconazole

Chemical Characterization and Nomenclature

Molecular Structure and Formula (C₂₂H₁₄F₇N₅O₂)

Quilseconazole possesses a well-defined molecular structure characterized by the chemical formula C₂₂H₁₄F₇N₅O₂, corresponding to a molecular weight of 513.376 g/mol (monoisotopic mass: 513.103571852 g/mol) [3]. The compound features a central chiral center with defined stereochemistry essential for antifungal activity. Its core structure integrates a pyridine-ethanol backbone substituted with difluorophenyl and tetrazole moieties, creating a conformationally constrained molecule optimized for target binding [7]. The strategic placement of seven fluorine atoms significantly enhances both lipophilicity and metabolic stability, facilitating penetration through biological membranes including the blood-brain barrier [7]. Key structural elements include:

  • A tetrazole ring (1H-1,2,3,4-tetrazol-1-yl) serving as a bioisostere for carboxylic acid groups
  • A 4-(trifluoromethoxy)phenyl group attached to the pyridine ring
  • A 2,4-difluorophenyl moiety connected to the chiral alcohol center
  • Two geminal fluorine atoms adjacent to the tertiary alcohol

Table 1: Molecular Properties of Quilseconazole

PropertyValue
Molecular FormulaC₂₂H₁₄F₇N₅O₂
Exact Mass513.1036 g/mol
XLogP5.33
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bond Count8
Topological Polar Surface Area85.95 Ų

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for quilseconazole is (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-1,2,3,4-tetrazol-1-yl)-1-{5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}propan-2-ol [3] [5]. This nomenclature precisely defines the molecular structure, including:

  • The (R)-configuration at the chiral carbon bearing the hydroxyl group
  • The substitution pattern on both phenyl rings (2,4-difluorophenyl and 4-(trifluoromethoxy)phenyl)
  • The tetrazole attachment at position 1 of the tetrazole ring system
  • The pyridine positioning connecting the trifluoromethoxyphenyl group at its 5-position

The stereochemical configuration is critical for target binding affinity and selectivity. The asymmetric carbon adjacent to the hydroxyl group creates enantiomer-specific interactions within the fungal CYP51 binding pocket. The (R)-enantiomer demonstrates significantly greater antifungal potency compared to its (S)-counterpart, establishing the structure-activity relationship where stereochemistry dictates biological efficacy [7]. The defined stereochemistry also minimizes off-target interactions with human cytochrome P450 enzymes, contributing to an improved safety profile relative to earlier azole antifungals.

Synonyms and Developmental Codename (VT-1129)

Quilseconazole is recognized by multiple identifiers throughout its development history:

  • VT-1129: The primary developmental codename assigned during initial discovery and preclinical evaluation phases [3] [7]
  • Chemical Abstracts Service Registry Number: 1340593-70-5 [3] [5]
  • UNII Identifier: 7WJ1XH4Z6A (assigned by FDA's Substance Registration System) [3]
  • DrugBank Accession: DB17758 [3]

Table 2: Quilseconazole Synonyms and Identifiers

Identifier TypeDesignation
Developmental CodenameVT-1129
Systematic Name(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol
CAS Registry Number1340593-70-5
UNII7WJ1XH4Z6A
DrugBank IDDB17758

The transition from the developmental designation VT-1129 to the International Nonproprietary Name (INN) quilseconazole occurred as the compound advanced through clinical development stages, establishing its formal pharmacological identity in scientific literature and regulatory documentation [7] [10].

Historical Development and Patent Landscape

Originator Organizations (Viamet Pharmaceuticals, Mycovia Pharmaceuticals)

Quilseconazole emerged from the specialized metalloenzyme chemistry platform developed by Viamet Pharmaceuticals, a biotechnology company founded in 2005 and headquartered in Durham, North Carolina [10]. Viamet's core technology focused on designing selective inhibitors targeting metalloenzymes, particularly fungal cytochrome P450 enzymes, with the goal of achieving superior selectivity over human counterparts [9] [10]. The company's scientific founders pioneered structure-based drug design approaches leveraging X-ray crystallography to optimize compound interactions within the fungal CYP51 active site [10].

In 2018, following the acquisition of Viamet by NovaQuest Capital Management, the compound portfolio transitioned to Mycovia Pharmaceuticals, a newly established entity dedicated to advancing antifungal therapies [6] [9]. Mycovia continued development with a strategic focus on both women's health and systemic fungal infections, positioning quilseconazole (VT-1129) alongside their lead asset oteseconazole (VT-1161) as complementary antifungal agents addressing distinct medical needs [6] [8]. Mycovia's leadership team combined extensive pharmaceutical development expertise with specific focus areas:

  • Patrick Jordan (Chairman): Corporate development and strategic investments
  • Stephen Brand, PhD (Chief Development Officer): Clinical development leadership
  • Thorsten Degenhardt, PhD (Chief Operating Officer): Non-clinical development oversight
  • Rachel Gee (Chief Strategy Officer): Regulatory and project management [4]

Key Milestones in Preclinical and Early-Phase Development

The development pathway for quilseconazole has been characterized by strategically designed milestones addressing significant unmet needs in antifungal therapy:

  • Patent Protection (2013): The foundational intellectual property was established through patent US10106531B2 ("Compound useful to treat mycoses"), filed in 2013 and granted in 2018 [1]. This patent claimed composition of matter for tetrazole-based compounds including quilseconazole, methods of synthesis, and antifungal utility against diverse pathogens including Cryptococcus species and Aspergillus fumigatus [1].

  • Mechanistic Validation (2014-2016): Comprehensive preclinical studies confirmed quilseconazole as a potent and highly selective inhibitor of fungal CYP51 (lanosterol 14α-demethylase) with minimal inhibition of human CYP enzymes [3] [7]. The compound demonstrated nanomolar potency against fungal CYP51 enzymes (IC₅₀ values < 10 nM) versus significantly reduced activity against major human CYP isoforms including CYP3A4 (IC₅₀ > 79 μM) [7].

  • Blood-Brain Barrier Penetration (2016): Pharmacokinetic studies in murine models established the compound's exceptional brain penetration capabilities, with brain-to-plasma concentration ratios exceeding 1.5:1 following oral administration [7]. This property positioned quilseconazole as particularly suitable for central nervous system fungal infections like cryptococcal meningitis.

  • In Vivo Efficacy Proof-of-Concept (2017): Seminal animal model studies demonstrated dose-dependent antifungal activity in murine cryptococcal meningitis. Treatment with 10-100 mg/kg quilseconazole produced significant reductions in kidney and brain fungal burden and improved survival compared to controls [7]. These findings supported advancement into clinical development.

  • Activity Against Resistant Pathogens (2020): Mycovia researchers published data demonstrating quilseconazole's potent activity against emerging multi-drug resistant Candida auris, with MIC₉₀ values ≤0.25 μg/mL against 100 clinical isolates tested at CDC laboratories [8]. This expanded the compound's potential utility in addressing urgent antimicrobial resistance threats.

Table 3: Preclinical Development Milestones for Quilseconazole

TimelineMilestone AchievementSignificance
2013Patent US10106531B2 filedEstablished composition of matter protection and antifungal utility claims
2014-2016CYP51 selectivity profilingDemonstrated >7,900-fold selectivity for fungal vs. human CYP51
2016Blood-brain barrier penetration confirmedBrain concentrations exceeded plasma levels in murine models
2017Efficacy in cryptococcal meningitis modelsSignificant fungal burden reduction in brain tissue at 10-100 mg/kg doses
2020Activity against Candida aurisPotent activity against multi-drug resistant strains

The compound's development trajectory exemplifies a rational structure-based approach to antifungal drug discovery, addressing pharmacological limitations of existing azole therapies through precise molecular design targeting fungal-specific enzymes with minimal off-target interactions. Its progression reflects the strategic prioritization of life-threatening invasive fungal infections with limited treatment options, particularly those affecting immunocompromised patient populations.

Properties

CAS Number

1340593-70-5

Product Name

Quilseconazole

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol

Molecular Formula

C22H14F7N5O2

Molecular Weight

513.4 g/mol

InChI

InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1

InChI Key

NCEHACHJIXJSPD-FQEVSTJZSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

VT-1129; VT 1129; VT1129; Quilseconazole.

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.